N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyl group, an ethoxyphenyl group, and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.
Introduction of the benzyl group: This step involves the alkylation of the isoxazole ring with benzyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the ethoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an ethoxyphenyl boronic acid derivative.
Methylation of the nitrogen atom: This step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and eco-friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide can be compared with other isoxazole derivatives, such as:
N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]-4-pyrimidinecarboxamide: Similar in structure but contains a pyrimidine ring and additional substituents.
N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a pyrazolo[1,5-a]pyrimidine ring instead of an isoxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-benzyl-5-(4-ethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-11-9-16(10-12-17)19-13-18(21-25-19)20(23)22(2)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |
InChI Key |
HDCFABBGCMNNDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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